molecular formula C7H9Cl2N B1420501 2-Chloro-N-methylaniline hydrochloride CAS No. 1187385-64-3

2-Chloro-N-methylaniline hydrochloride

Cat. No. B1420501
M. Wt: 178.06 g/mol
InChI Key: BAICYTXRERVYMP-UHFFFAOYSA-N
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Description

2-Chloro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H9Cl2N . It is also known as N-methyl-2-chloroaniline . It is a secondary amine and is often used in the industry .


Molecular Structure Analysis

The molecular weight of 2-Chloro-N-methylaniline hydrochloride is 178.06 . The InChI code for this compound is 1S/C7H8ClN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H .


Physical And Chemical Properties Analysis

2-Chloro-N-methylaniline hydrochloride is a colorless to yellow liquid . The exact physical and chemical properties of this compound are not detailed in the search results.

Scientific Research Applications

Carcinogenic Potential and Biochemical Mechanisms

Research has shown that compounds like 4-chloro-2-methylaniline, closely related to 2-Chloro-N-methylaniline hydrochloride, have significant carcinogenic potential. Biochemical investigations have revealed that this compound binds extensively to proteins, DNA, and RNA in rat liver. It is activated by enzymatic activity in microsomes from rat liver, which is inducible by phenobarbital. This research provides insights into the mechanism of action and activation of such carcinogens (Hill, Shih, & Struck, 1979).

Metabolic Pathways

Studies on the metabolism of 2-halogenated 4-methylanilines, including 2-chloro-4-methylaniline, have identified various metabolites formed via side-chain C-hydroxylation and N-hydroxylation. These findings contribute to understanding the metabolic pathways and the impact of different halogen substituents on the rate of metabolism (Boeren et al., 1992).

Synthesis and Chemical Analysis

The synthesis process of 2-chloro-6-methylaniline has been investigated, providing a new method for its preparation. This research is crucial for understanding the chemical synthesis and potential industrial applications of this compound (Zhang Qian-cheng, 2009). Additionally, studies on Fourier transform infrared and FT-Raman spectra of 2-chloro-methylanilines offer detailed insights into their molecular structure and vibrational modes, which are essential for chemical analysis and material characterization (Arjunan & Mohan, 2009).

Antioxidant Activities

Research on novel oxime derivatives synthesized from ω-chloro- isonitrosoacetophenone and 2-chloro-methylanilines, including 2-chloro-4-methylaniline, has demonstrated promising antioxidant activities. These compounds have shown significant potential in scavenging oxidative stress conditions, highlighting their relevance in biochemical and pharmaceutical research (Topçu, Ozen, Bal, & Taş, 2021).

DNA Damaging Effects

The DNA damaging effects of aniline derivatives, including 2-chloro-4-methylaniline, have been evaluated using the alkaline single cell gel electrophoresis assay. This research contributes to the understanding of the genotoxic and potentially carcinogenic properties of these compounds (Przybojewska, 1997).

Safety And Hazards

2-Chloro-N-methylaniline hydrochloride is considered hazardous. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to use only in well-ventilated areas . It is also advised to avoid ingestion and inhalation .

properties

IUPAC Name

2-chloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAICYTXRERVYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675161
Record name 2-Chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methylaniline hydrochloride

CAS RN

1187385-64-3
Record name Benzenamine, 2-chloro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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